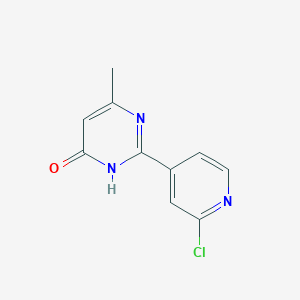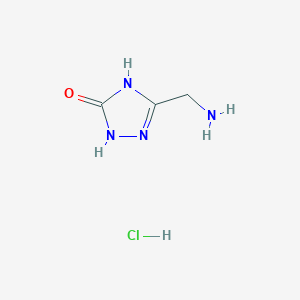
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Übersicht
Beschreibung
“2-Chloropyridin-4-yl” and “2-Chloropyrimidin-4-yl” are types of organoheterocyclic compounds . They are used in the synthesis of various chemical compounds .
Synthesis Analysis
One method of synthesis involves the use of nicotinic and isocinchomeronic acids, 2-chloro-5-methylpyridine, (6-chloropyridin-3-yl)methanol, 5-methylpyridin-2-ol, 2-amino-5-methylpyridine, and other compounds .
Molecular Structure Analysis
The molecular formula for “2-Chloropyridin-4-yl” is C6H6ClNO . For “2-Chloropyrimidin-4-yl”, the molecular formula is C5H5ClN2O .
Physical And Chemical Properties Analysis
“2-Chloropyridin-4-yl” appears off-white to pale yellow in color and is solid in form . The storage temperature for “2-Chloropyrimidin-4-yl” compounds is between 2-8°C in an inert atmosphere .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is involved in various synthetic processes yielding compounds with potential biological activities. Zhu and Shi (2011) reported the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, indicating moderate insecticidal and fungicidal activities for some compounds (Zhu & Shi, 2011). Additionally, a theoretical study by Jin-guang (2010) on the properties of a related compound, 4-(2-chlorophenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2-one, provided insights into its structure, charge distribution, and potential biological activities (Jin-guang, 2010).
Vibrational and Spectral Studies
The vibrational spectra and structural analysis of similar compounds have been investigated. Song et al. (2008) used FT-IR and FT-Raman spectroscopy to study 1-[6-(4-chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone, showing good agreement between observed and simulated spectra (Song et al., 2008).
Biological Activities
Several studies have focused on the biological activities of related compounds. Chen and Shi (2008, 2009) synthesized and evaluated compounds for fungicidal and insecticidal activities, indicating moderate to weak activities in some cases (Chen & Shi, 2008), (Chen & Shi, 2009).
Molecular Docking and Synthesis
Molecular docking studies have been used to predict the interaction of synthesized compounds with proteins. Holam et al. (2022) demonstrated that certain synthesized compounds showed high affinity with the CDK4 protein, indicating potential biological implications (Holam et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-12-8(11)5-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHMGYNSHSXSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211184 | |
| Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one | |
CAS RN |
1258640-22-0 | |
| Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)


![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

